2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
CAS No.: 1019367-37-3
Cat. No.: VC7868990
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019367-37-3 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3 |
| Standard InChI Key | IYIKKOJWAHDMAU-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N |
| Canonical SMILES | CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is defined by the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . Its IUPAC name, 2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, systematically describes the connectivity of its constituent groups:
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A 4-methylpiperazin-1-yl moiety at position 1 of the ethanone backbone.
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A 3-aminophenoxy group at position 2, linked via an oxygen atom .
Stereochemical and Conformational Properties
The compound’s 2D structure (Fig. 1) reveals a planar aminophenyl ring connected to a piperazine heterocycle through an ethanone spacer. Computational models predict a collision cross section (CCS) of 155.6 Ų for the [M+H]+ adduct, suggesting moderate three-dimensional bulkiness . The piperazine ring adopts a chair conformation, while the phenoxy group exhibits free rotation around the ether bond, enabling dynamic interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₂ | |
| Molecular Weight | 249.31 g/mol | |
| SMILES | CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N | |
| InChI Key | IYIKKOJWAHDMAU-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 155.6 Ų |
Synthesis and Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves sequential coupling reactions:
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Piperazine Functionalization: Quaternization of 4-methylpiperazine with an ethanone precursor, possibly via nucleophilic acyl substitution .
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Phenoxy Coupling: Mitsunobu or Ullmann-type reactions to attach the 3-aminophenol group to the ethanone spacer .
Reactivity Profile
The compound’s primary amine (–NH₂) and tertiary amine (piperazine) groups confer reactivity toward electrophiles, enabling:
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Acylation: Formation of amide derivatives for enhanced bioavailability.
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Chelation: Coordination with metal ions, relevant in catalyst design.
| Supplier | Location | Contact | Purity Grade |
|---|---|---|---|
| OTAVA Chemicals | Ukraine | north.america@otavachemicals.com | Research |
| UkrOrgSynthesis Ltd. | Ukraine | y.barysheva@ukrorgsynth.com | Technical |
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